molecular formula C14H27AuF6NO4PS2 B8116763 Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide

Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide

Cat. No.: B8116763
M. Wt: 679.4 g/mol
InChI Key: DFDNDAVKAMVEPJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide can be compared with other gold(i) complexes, such as:

    Tri-tert-butylphosphine gold(i) chloride: Similar in structure but with chloride as the counterion.

    Tri-tert-butylphosphine gold(i) bromide: Similar in structure but with bromide as the counterion.

    Tri-tert-butylphosphine gold(i) iodide: Similar in structure but with iodide as the counterion.

The uniqueness of this compound lies in its bis(trifluoromethylsulfonyl)imide counterion, which imparts distinct properties and reactivity compared to other gold(i) complexes .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27P.C2F6NO4S2.Au/c1-10(2,3)13(11(4,5)6)12(7,8)9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-9H3;;/q;-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDNDAVKAMVEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27AuF6NO4PS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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